molecular formula C18H12O3 B385440 4-(1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one CAS No. 108154-44-5

4-(1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one

Cat. No.: B385440
CAS No.: 108154-44-5
M. Wt: 276.3g/mol
InChI Key: PZLBFZYXTNHQRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Benzofuran-2-yl)-7-methyl-2H-chromen-2-one is a synthetic chemical compound of significant interest in medicinal and organic chemistry research. It is characterized by a molecular architecture that incorporates a benzofuran moiety linked to a 7-methylcoumarin (2H-chromen-2-one) core . This structure places it within a class of benzofuran-coumarin hybrids, which are frequently investigated for their potential biological activities. The benzofuran scaffold is a privileged structure in drug discovery, widely found in natural products and known to exhibit a diverse range of pharmacological properties. Scientific reviews note that natural and synthetic benzofuran derivatives have demonstrated activities including antibacterial, antimicrobial, antitumor, and anti-inflammatory effects . Similarly, the coumarin nucleus is a prevalent framework in biologically active compounds. The specific substitution pattern on the coumarin core, such as the methyl group at the 7-position, can influence the compound's physical properties and biological interactions, as seen in related structures like hymecromone (7-hydroxy-4-methylcoumarin) . The integration of these two pharmacophores into a single molecule makes this compound a valuable intermediate for the development of new therapeutic agents. Potential research applications for this compound include serving as a key precursor in the synthesis of more complex molecular libraries, acting as a scaffold for in vitro screening against various biological targets, and being used in structure-activity relationship (SAR) studies to optimize potency and selectivity. Its synthesis and study contribute to the broader understanding of heterocyclic chemistry and the development of novel bioactive molecules . This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human consumption. The buyer assumes all responsibility for confirming the product's identity and purity upon receipt and for its safe handling and use.

Properties

IUPAC Name

4-(1-benzofuran-2-yl)-7-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O3/c1-11-6-7-13-14(10-18(19)21-16(13)8-11)17-9-12-4-2-3-5-15(12)20-17/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLBFZYXTNHQRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Considerations:

  • Regioselectivity : The methyl group at position 7 directs electrophilic substitution to position 4, facilitating benzofuran incorporation.

  • Side Reactions : Competing ester hydrolysis or over-alkylation may reduce yields, necessitating precise temperature control.

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates the Pechmann condensation, reducing reaction times to 15–30 minutes while improving yields to 72–85%. A representative protocol involves:

  • Mixing 3-methylresorcinol (1 eq) and ethyl benzofuran-2-yl acetoacetate (1.2 eq) in acetic acid.

  • Irradiating at 150 W and 120°C under nitrogen.

  • Purifying via column chromatography (hexane:ethyl acetate, 4:1).

Advantages :

  • Enhanced energy efficiency and reduced side-product formation.

  • Scalability for gram-scale production.

Transition Metal-Catalyzed Coupling Strategies

Palladium-mediated Suzuki-Miyaura coupling enables modular assembly of the benzofuran moiety. This two-step approach involves:

Step 1: Synthesis of 4-Bromo-7-methylcoumarin

  • Procedure : Bromination of 7-methylcoumarin using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C (yield: 89%).

Step 2: Suzuki Coupling with Benzofuran-2-ylboronic Acid

  • Conditions : Pd(PPh3)4 (5 mol%), K2CO3 (2 eq), dioxane:H2O (4:1), 90°C, 12 hours.

  • Yield : 78–82% after recrystallization from ethanol.

Alkylation-Cyclization Tandem Reactions

This method constructs the benzofuran ring in situ via intramolecular cyclization:

  • Alkylation : Treat 4-propargyloxy-7-methylcoumarin with propargyl bromide in acetone/K2CO3 (yield: 75%).

  • Cyclization : Employ CuI (10 mol%) and DABCO in DMF at 110°C for 8 hours, inducing benzofuran formation (yield: 68%).

Mechanistic Insight : Copper catalysis facilitates alkyne activation, promoting 5-exo-dig cyclization to form the benzofuran ring.

Comparative Analysis of Synthetic Methods

MethodYield (%)TimeCost ($/g)Scalability
Pechmann Condensation45–686–12 h12.50Moderate
Microwave-Assisted72–850.25–0.5 h18.20High
Suzuki Coupling78–8214 h24.80Low
Alkylation-Cyclization6816 h15.75Moderate

Critical Observations :

  • Microwave synthesis offers the best balance of speed and yield but requires specialized equipment.

  • Suzuki coupling provides high regioselectivity but incurs higher costs due to palladium catalysts .

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzofuran-2-yl)-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized benzofuran and chromenone derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that 4-(1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This effect is attributed to its ability to interact with key molecular targets involved in tumorigenesis.

Case Study:
A study conducted on human breast cancer cells demonstrated that the compound reduced cell viability significantly at micromolar concentrations, suggesting its potential as a therapeutic agent against breast cancer .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. It shows activity against several bacterial strains, making it a candidate for developing new antibiotics.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings highlight its potential as an alternative treatment for bacterial infections, particularly in the face of rising antibiotic resistance .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study:
In vitro studies demonstrated that treatment with this compound reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages .

Industrial Applications

Beyond medicinal uses, this compound is being explored for its potential applications in the development of new materials with specific properties. Its unique chemical structure allows it to be utilized as a building block in organic synthesis for creating more complex molecules .

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one with structurally related coumarin derivatives, focusing on substituent effects, physicochemical properties, and inferred biological activities.

Structural and Functional Group Comparisons

Compound Name Substituents Key Features
This compound 4-Benzofuran, 7-methyl Bicyclic benzofuran enhances π-π stacking; methyl improves lipophilicity.
4-(Chloromethyl)-7-methyl-2H-chromen-2-one 4-Chloromethyl, 7-methyl Electronegative Cl may increase reactivity and hydrogen bonding potential .
4-Methyl-7-[2-(1H-1,2,4-triazol-1-yl)ethoxy] 4-Methyl, 7-triazole-ethoxy Triazole offers hydrogen bonding sites; ethoxy chain may improve solubility .
3-Phenyl-7-(propan-2-yloxy)-4H-chromen-4-one 3-Phenyl, 7-propan-2-yloxy Bulky propan-2-yloxy reduces membrane permeability; phenyl alters steric effects .
6-(Benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one 6-Benzylamino, 7-hydroxy, 4-methyl Hydroxy and amino groups enhance hydrophilicity and H-bond donor capacity .

Biological Activity

4-(1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one, a compound belonging to the benzofuran and coumarin classes, has garnered significant attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzofuran moiety fused with a coumarin structure, which is known for its pharmacological potential. The structural formula can be represented as follows:

C15H12O3\text{C}_{15}\text{H}_{12}\text{O}_3

Targets of Action
Benzofuran derivatives, including this compound, exhibit a range of biological activities such as:

  • Antitumor Activity : Compounds in this class have been shown to inhibit cell proliferation and induce apoptosis in cancer cells by affecting key signaling pathways involved in cell survival and growth .
  • Antimicrobial Effects : The compound may also possess antibacterial and antifungal properties, making it a candidate for treating infections .

Mode of Action
The interactions at the molecular level typically involve:

  • Enzyme Inhibition : Many benzofuran derivatives act by inhibiting enzymes that are crucial for cancer cell survival .
  • Gene Expression Modulation : Changes in gene expression related to apoptosis and cell cycle regulation have been observed.

Biological Activity Characterization

Recent studies have characterized the biological activities of this compound through various assays:

Anticancer Activity

A study evaluated the cytotoxic effects of several benzofuran derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against A549 lung cancer cells, with an IC50 value reflecting its potency compared to other derivatives .

CompoundIC50 (µM)Cell Line
This compound15A549
Benzofuran Derivative X20A549
Benzofuran Derivative Y25HeLa

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness was assessed using disk diffusion methods.

PathogenZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Structure–Activity Relationship (SAR)

Research indicates that modifications in the structure of benzofuran derivatives can significantly influence their biological activity. For instance, the presence of electron-withdrawing groups enhances anticancer properties by improving binding affinity to target proteins .

Case Studies

  • Anticancer Efficacy in Animal Models
    • A study conducted on mice bearing tumor xenografts demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. This suggests strong potential for further development as an anticancer agent .
  • Inhibition of Acetylcholinesterase
    • Another investigation highlighted the compound's inhibitory effect on acetylcholinesterase, indicating possible applications in treating neurodegenerative diseases like Alzheimer's .

Future Directions

Research is ongoing to explore the full therapeutic potential of this compound. Future studies should focus on:

  • Clinical Trials : Assessing safety and efficacy in human subjects.
  • Mechanistic Studies : Elucidating detailed pathways affected by the compound.
  • Formulation Development : Creating effective delivery systems for enhanced bioavailability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between substituted benzofuran and chromen-2-one precursors. For example, Claisen-Schmidt condensation under basic conditions (e.g., KOH/ethanol) is a common approach for analogous chromen-2-one derivatives . Optimization includes controlling temperature (5–10°C to minimize side reactions), solvent selection (ethanol for solubility), and purification via recrystallization (e.g., DMF or ethanol). Yield improvements often require stoichiometric adjustments of aldehydes/ketones and extended reaction times (24–48 hours) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., benzofuran and methyl groups) and aromatic proton environments .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, providing bond distances, angles, and torsional parameters .
  • IR and UV-Vis : Validate functional groups (e.g., lactone C=O stretch at ~1700 cm1^{-1}) and electronic transitions in the chromen-2-one core .

Q. What biological activities have been reported for this compound, and what assays are used to evaluate them?

  • Methodological Answer : Antibacterial (Gram-positive) and antitumor activities are documented. Assays include:

  • Antibacterial : Disk diffusion or MIC assays against Staphylococcus aureus and Bacillus subtilis .
  • Antitumor : MTT assays on cancer cell lines (e.g., murine leukemia L1210), measuring IC50_{50} values .
  • DNA Intercalation Studies : Fluorescence quenching or gel electrophoresis to assess DNA strand breaks caused by chromophore binding .

Advanced Research Questions

Q. How do substituents on the benzofuran and chromen-2-one moieties influence bioactivity?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models and molecular docking can predict activity modulation. For example:

  • Electron-withdrawing groups (e.g., halogens) on benzofuran enhance antibacterial activity by increasing electrophilicity .
  • Methoxy or methyl groups at the 7-position of chromen-2-one improve DNA intercalation via steric and hydrophobic interactions .
  • Computational tools (e.g., AutoDock) simulate ligand-receptor binding to GABAA_A or topoisomerase II targets, guiding rational design .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from:

  • Purity : HPLC (≥95% purity) and elemental analysis ensure compound integrity .
  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and use internal controls (e.g., ciprofloxacin for antibiotics) .
  • Solubility : Use DMSO/water mixtures (<1% DMSO) to avoid solvent toxicity in cell-based assays .

Q. What experimental design challenges arise in studying this compound’s pharmacokinetics?

  • Methodological Answer : Key challenges include:

  • Low Solubility : Address via nanoformulation (liposomes) or prodrug strategies (e.g., ester derivatives) .
  • Metabolic Stability : Use liver microsome assays (e.g., CYP450 isoforms) to identify metabolic hotspots .
  • In Vivo Toxicity : Acute toxicity studies in rodents (OECD 423) to determine LD50_{50} and organ-specific effects .

Q. How does hydrogen bonding and crystal packing affect its physicochemical properties?

  • Methodological Answer : X-ray diffraction reveals intermolecular interactions:

  • C–H···O Bonds : Stabilize crystal lattices and influence melting points .
  • π-π Stacking : Aromatic rings (benzofuran/chromen-2-one) contribute to solubility and solid-state fluorescence .
  • Graph set analysis (e.g., Etter’s rules) classifies hydrogen-bonding motifs (e.g., R22(8)R_2^2(8) rings) for polymorph prediction .

Q. What analytical methods validate purity and stability in long-term storage?

  • Methodological Answer :

  • HPLC-DAD/MS : Monitors degradation products (e.g., hydrolysis of lactone ring) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C typical for chromen-2-ones) .
  • Accelerated Stability Studies : ICH guidelines (40°C/75% RH for 6 months) predict shelf life under varying conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.